Comparative Lipophilicity: XLogP3-AA Differentiation from Regioisomers
The target compound exhibits a computed XLogP3-AA value of 1.9 [1], which is substantially lower than the reported LogP values for its para-methyl (LogP = 2.51) [2] and ortho-methyl (LogP = 2.83) [3] structural isomers. This 0.6-0.9 unit difference in logP represents a 4- to 8-fold decrease in lipophilicity [1][2][3].
| Evidence Dimension | Lipophilicity (LogP/XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | Para-methyl isomer (CAS 884497-41-0): 2.51; Ortho-methyl isomer (CAS 893576-11-9): 2.83 |
| Quantified Difference | ΔLogP = -0.61 vs. para; ΔLogP = -0.93 vs. ortho |
| Conditions | Computed values from XLogP3 3.0 (PubChem) and experimental/calculated values from ChemSrc and Chem960. |
Why This Matters
Lower lipophilicity predicts improved aqueous solubility and potentially altered membrane permeability, which are critical factors for optimizing compound behavior in biological assays and synthetic workflows.
- [1] PubChem. (2026). Compound Summary for CID 28673196, (3-Methoxypropyl)[(3-methylphenyl)methyl]amine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/28673196 View Source
- [2] ChemSrc. (2019). (3-甲氧基丙基)(4-甲基苄基)胺 (CAS 884497-41-0). Retrieved from https://m.chemsrc.com/mip/cas/884497-41-0_528000.html View Source
- [3] Chem960. (n.d.). 893576-11-9 (N-(3-Methoxybenzyl)-2-methyl-1-propanamine Hydrochloride). Retrieved from https://m.chem960.com/cas/893576119/ View Source
